molecular formula C22H21N5O2S B2928043 4-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-5-one CAS No. 1207050-15-4

4-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-5-one

Cat. No. B2928043
CAS RN: 1207050-15-4
M. Wt: 419.5
InChI Key: UEEGQMXRWFPTLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) group . THIQ is an important structural motif of various natural products and therapeutic lead compounds . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .


Molecular Structure Analysis

The THIQ group is a heterocyclic scaffold that has garnered a lot of attention in the scientific community . It forms an important class of isoquinoline alkaloids .


Chemical Reactions Analysis

THIQ based compounds can undergo various chemical reactions due to the presence of the heterocyclic ring . The exact reactions would depend on the specific substituents present in the compound.

Scientific Research Applications

Synthesis and Characterization

Compounds related to tetrahydroisoquinoline are extensively explored for their synthesis and structural characterization. For example, studies have demonstrated methods to synthesize new quinazolines with potential antimicrobial properties, highlighting the chemical versatility and potential pharmaceutical applications of such compounds (Desai, Shihora, & Moradia, 2007). Additionally, the synthesis and conformational analysis of tetrahydroisoquinoline-fused compounds, like 1,3,2-oxazaphospholidines and 1,2,3-oxathiazolidines, reveal the compound's utility in creating novel ring systems with potential pharmacological applications (Schuster et al., 2008).

Antimicrobial and Antiviral Applications

Several tetrahydroisoquinoline derivatives have been synthesized and tested for their antimicrobial and antiviral properties. For instance, novel tetrahydroisoquinoline derivatives have shown preliminary anti-coronavirus activity, suggesting their potential as antiviral agents (Kandinska et al., 2023). This indicates the broader relevance of such compounds in developing treatments against infectious diseases.

Anticancer Research

The exploration into tetrahydroisoquinoline derivatives extends into anticancer research, where certain compounds have been synthesized and tested for their cytotoxic activities against various cancer cell lines. For example, specific derivatives have demonstrated cytotoxic activity against K562 (leukemia) and MCF7 (breast cancer) cell lines, suggesting their potential utility in cancer therapy (Nguyen et al., 2019).

Molecular Docking and Drug Design

In the realm of drug design, tetrahydroisoquinoline derivatives have also been assessed for their interaction with biological targets through molecular docking studies. For instance, new quinazolinone-based derivatives have been synthesized and characterized as potent dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, showing promise in anticancer drug development (Riadi et al., 2021).

Safety and Hazards

The safety and hazards associated with the compound would depend on the specific compound and its biological activity. Some THIQ derivatives can be toxic .

Future Directions

The THIQ scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities . Future research could focus on the development of novel THIQ analogs with potent biological activity .

properties

IUPAC Name

4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c28-18(25-10-9-14-5-1-2-6-15(14)11-25)12-27-22(29)26-13-23-21-19(20(26)24-27)16-7-3-4-8-17(16)30-21/h1-2,5-6,13H,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEGQMXRWFPTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN4C3=NN(C4=O)CC(=O)N5CCC6=CC=CC=C6C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.